![molecular formula C6H6O2S B155060 2-Methylthiophene-3-carboxylic acid CAS No. 1918-78-1](/img/structure/B155060.png)
2-Methylthiophene-3-carboxylic acid
Overview
Description
2-Methylthiophene-3-carboxylic acid is a compound that belongs to the class of thiophene carboxylic acids. It is characterized by the presence of a carboxylic acid group attached to the thiophene ring, which is a five-membered sulfur-containing heterocycle. The methyl group at the second position of the thiophene ring contributes to the compound's unique chemical properties and reactivity.
Synthesis Analysis
The synthesis of thiophene carboxylic acid derivatives can be achieved through various methods. For instance, the Gewald reaction is a notable method for synthesizing 2-aminothiophene-3-carboxylates, which can be further modified to obtain this compound . Additionally, the synthesis of related compounds, such as 3-aminotetrahydrothiophene-3-carboxylic acids, has been reported using the Strecker and Bucherer-Bergs syntheses, which could potentially be adapted for the synthesis of this compound .
Molecular Structure Analysis
The molecular structure of thiophene carboxylic acids is influenced by the substitution pattern on the thiophene ring. Quantum mechanical methods based on density functional theory have been used to examine the structural and electronic properties of carboxylic acid-substituted bithiophenes, which are closely related to this compound . These studies can provide insights into the electronic effects induced by the carboxylic acid group and how it affects the overall molecular structure.
Chemical Reactions Analysis
Thiophene carboxylic acids can undergo various chemical reactions due to the presence of both the reactive thiophene ring and the carboxylic acid group. For example, the photochemical reaction of aliphatic carboxylic acids with 2-aminothiophenol can lead to the formation of compounds that share a similar structural motif to this compound . Moreover, the N-arylation of methyl 2-aminothiophene-3-carboxylate via Chan-Lam cross-coupling demonstrates the potential for further functionalization of thiophene carboxylic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene carboxylic acids are influenced by their molecular structure. For instance, the introduction of carboxylic acid substituents to polythiophene has been shown to produce a very small increase in the energy gap, which is an important parameter for electronic materials . Additionally, the water-soluble polythiophene carboxylic acids exhibit unique solution properties, such as pH-induced conformational changes, which could be relevant for understanding the behavior of this compound in different environments .
Scientific Research Applications
Antibacterial Activity
Research has shown that derivatives of 2-aminothiophene, which are closely related to 2-methylthiophene-3-carboxylic acid, exhibit significant antibacterial activity. A study demonstrated the synthesis of N-benzyl substituted 2-aminothiophene-3-carboxylic acid derivatives, which showed good antibacterial activity against both Gram-negative and Gram-positive bacteria (International Journal of Innovative Technology and Exploring Engineering, 2019).
Chemical Synthesis
This compound derivatives are crucial in chemical synthesis. A practical preparation process for ethyl 2-methylthiophene-3-carboxylate was developed, highlighting operational simplicity and efficiency (Chemical & Pharmaceutical Bulletin, 2011).
Polymer Chemistry
A study on poly(2-thiophen-3-yl-malonic acid), a derivative of this compound, revealed its potential for applications like selective membranes for electrodialysis, wastewater treatment, or ion-selective membranes in biomedical uses. This polymer shows good thermal stability and semiconductive properties (The Journal of Physical Chemistry. B, 2010).
Electrochemistry
The compound has applications in electrochemistry. For instance, poly-3-methylthiophene synthesized using 2-methylthiophene derivatives exhibited electrocatalytic oxidation properties, suggesting its potential use in areas like electrochromic devices (Chinese Journal of Chemistry, 2006).
Solar Cell Technology
In solar cell technology, conducting polymer dyes derived from thiophene derivatives, including this compound, have been studied for their efficiency in photovoltaic cells. These polymers demonstrate how functional groups, like carboxylic acid, impact the cell performance, particularly in dye-sensitized solar cells (Journal of Power Sources, 2011).
Textile Industry
This compound derivatives have also found application in the textile industry, particularly in dyeing polyester fibers. Novel monoazo disperse dyes derived from this compound showed very good levelness and fastness properties on polyester fabric, though with poor photostability (Journal Of Chemical Society Of Nigeria, 2015).
Biosensors
A derivative, 3,3"-dihexyl-2,2':5',2"-terthiophene-5-carboxylic acid, synthesized from this compound, was used as a fluorescent biosensor for protein detection. This demonstrates the compound's potential in bioanalytical applications (Journal of Luminescence, 2016).
Glucose Sensing
Glucose oxidase immobilized on films of thiophene copolymers derived from this compound was used for glucose sensing. This application underscores the role of such compounds in developing efficient glucose-sensing devices (Synthetic Metals, 2005).
Safety and Hazards
The safety data sheet for “2-Methylthiophene-3-carboxylic acid” indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Future Directions
Mechanism of Action
Target of Action
2-Methylthiophene-3-carboxylic acid is an organic compound Thiophene derivatives, in general, have been found to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Mode of Action
It’s known that thiophene derivatives can interact with various biological targets, leading to a range of effects . For instance, some thiophene derivatives are known to act as voltage-gated sodium channel blockers .
Biochemical Pathways
Given the broad range of effects exhibited by thiophene derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Result of Action
Thiophene derivatives have been associated with a variety of pharmacological properties, suggesting that they can induce a range of molecular and cellular changes .
properties
IUPAC Name |
2-methylthiophene-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O2S/c1-4-5(6(7)8)2-3-9-4/h2-3H,1H3,(H,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJZOPBSZDIBXBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405016 | |
Record name | 2-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1918-78-1 | |
Record name | 2-methylthiophene-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405016 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-METHYLTHIOPHENE-3-CARBOXYLIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic route used for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid?
A1: The research presents a novel synthetic route for (S)-5-(1-(tert-butoxycarbonyl)pyrrolidin-2-yl)-2-Methylthiophene-3-carboxylic acid using asymmetric transfer hydrogenation. [] This method, employing an iridium (III)-prolinamide complex, offers a more efficient and practical approach compared to previous methods. [] Although the initial reaction yields a moderate enantiomeric excess (ee), further purification via recrystallization provides the desired compound in excellent enantiopurity, suitable for practical applications. []
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